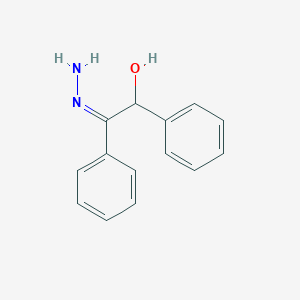
(2Z)-2-hydrazinylidene-1,2-diphenylethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-2-hydrazinylidene-1,2-diphenylethan-1-ol is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be various organic substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-hydrazinylidene-1,2-diphenylethan-1-ol typically involves the condensation reaction between benzaldehyde and hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction can be represented as follows:
C6H5CHO+NH2NH2⋅H2O→C6H5CH=NNH2+H2O
Industrial Production Methods
Industrial production methods for (2E)-2-hydrazinylidene-1,2-diphenylethan-1-ol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(2E)-2-hydrazinylidene-1,2-diphenylethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azines, while reduction can produce hydrazine derivatives.
科学研究应用
Chemistry
In chemistry, (2E)-2-hydrazinylidene-1,2-diphenylethan-1-ol is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. It has shown promise in the development of new drugs and therapeutic agents due to its ability to interact with various biological targets.
Medicine
In medicine, (2E)-2-hydrazinylidene-1,2-diphenylethan-1-ol is explored for its potential therapeutic applications. It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes.
作用机制
The mechanism of action of (2E)-2-hydrazinylidene-1,2-diphenylethan-1-ol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
(E)-2-hydrazinylidene-1-phenylethan-1-ol: Similar structure but with one phenyl group.
(E)-2-hydrazinylidene-1,2-diphenylethan-1-one: Similar structure but with a ketone group instead of an alcohol group.
Uniqueness
(2E)-2-hydrazinylidene-1,2-diphenylethan-1-ol is unique due to the presence of both hydrazone and alcohol functional groups. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications.
属性
分子式 |
C14H14N2O |
|---|---|
分子量 |
226.27 g/mol |
IUPAC 名称 |
(2Z)-2-hydrazinylidene-1,2-diphenylethanol |
InChI |
InChI=1S/C14H14N2O/c15-16-13(11-7-3-1-4-8-11)14(17)12-9-5-2-6-10-12/h1-10,14,17H,15H2/b16-13- |
InChI 键 |
OOBLTHBDEQYJJR-SSZFMOIBSA-N |
手性 SMILES |
C1=CC=C(C=C1)C(/C(=N\N)/C2=CC=CC=C2)O |
规范 SMILES |
C1=CC=C(C=C1)C(C(=NN)C2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1-ethyl-1H-pyrazol-3-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11758124.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11758126.png)
![3-iodo-5,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine](/img/structure/B11758131.png)
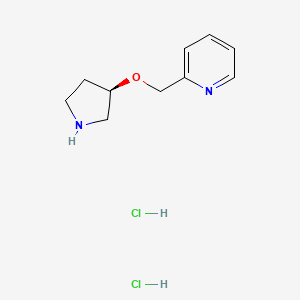

![5-chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B11758143.png)
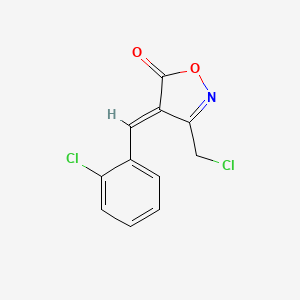
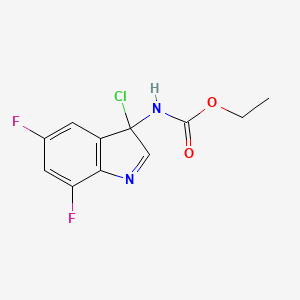
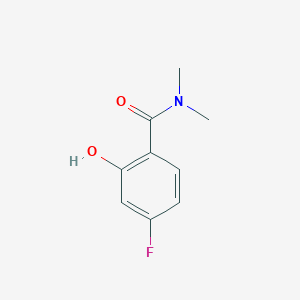
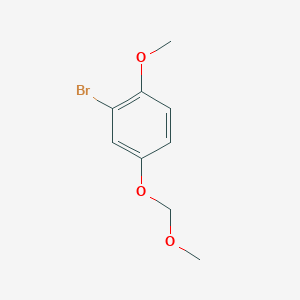
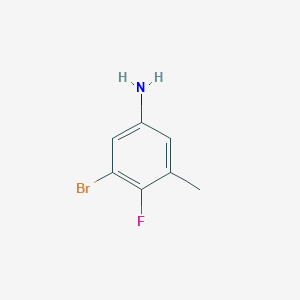
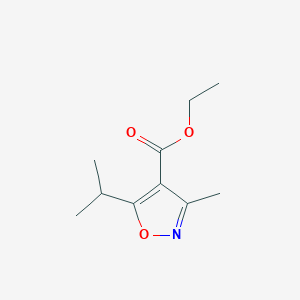
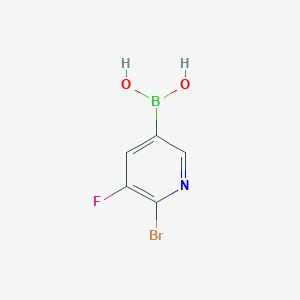
![4,6-Dimethoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11758184.png)
